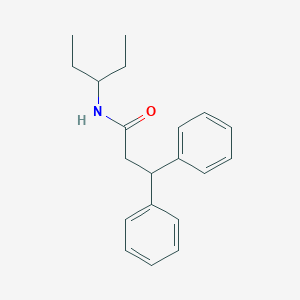![molecular formula C16H22N2O2S B215769 Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, this compound has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.
实验室实验的优点和局限性
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its limited availability and high cost.
未来方向
There are several future directions for Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate research, including the development of more efficient synthesis methods, the identification of new therapeutic targets and pathways, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool for the development of new therapies for various diseases.
合成方法
The synthesis of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylpiperidine-1-carbothioamide to yield this compound in high yield and purity. The synthesis method has been optimized to reduce the use of hazardous chemicals and minimize waste.
科学研究应用
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation.
属性
分子式 |
C16H22N2O2S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
methyl 2-[4-[(3-methylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-9-18(11-12)16(21)17-14-7-5-13(6-8-14)10-15(19)20-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,21) |
InChI 键 |
KZKVECHCWKVMNC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
规范 SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)


![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)